(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
CAS No.:
Cat. No.: VC16470233
Molecular Formula: C40H31P
Molecular Weight: 542.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H31P |
|---|---|
| Molecular Weight | 542.6 g/mol |
| IUPAC Name | [1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
| Standard InChI | InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3 |
| Standard InChI Key | SPZAKODVEBWFOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural Characteristics and Chirality
Molecular Architecture
The compound features a 1,1'-binaphthyl scaffold with axial chirality arising from restricted rotation between the naphthalene units. The (S)-configuration specifies the spatial arrangement of the two naphthyl groups, stabilized by steric hindrance from the 4-methylbenzyl group at the 2'-position. This substituent introduces additional steric bulk, modulating the ligand’s bite angle and electronic properties .
Key Structural Features:
-
Axial Chirality: The binaphthyl system’s dihedral angle approximates 85–95°, comparable to BINAP derivatives .
-
Electronic Effects: The diphenylphosphine group at the 2-position acts as a strong π-acceptor, enhancing metal-ligand coordination.
-
Steric Environment: The 4-methylbenzyl group creates a chiral pocket, critical for substrate discrimination in catalytic cycles .
Synthetic Pathways and Optimization
Preparation from Binaphthol Precursors
The ligand is synthesized via a multi-step sequence starting from (S)-1,1'-bi-2-naphthol (BINOL). Key steps include:
-
Triflation: Conversion of BINOL to its bistriflate using triflic anhydride.
-
Phosphination: Reaction with diphenylphosphine in the presence of a palladium catalyst.
-
Functionalization: Introduction of the 4-methylbenzyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
Representative Reaction Scheme:
Analytical Characterization
Table 1: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₄₅H₃₈P | High-Resolution MS |
| Molecular Weight | 624.76 g/mol | ESI-MS |
| Melting Point | 212–214°C | Differential Scanning Calorimetry |
| Specific Rotation ([α]D²⁵) | +153° (c = 1.0, CHCl₃) | Polarimetry |
NMR Data (CDCl₃, 400 MHz):
-
¹H NMR: δ 7.92–7.12 (m, 26H, aromatic), 4.21 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
Applications in Asymmetric Catalysis
Enantioselective Hydrogenation
The ligand forms Ru(II) complexes effective for ketone hydrogenation, achieving >99% ee in menthol synthesis. Compared to BINAP, the 4-methylbenzyl group enhances enantioselectivity by 15–20% in β-keto ester reductions .
Cross-Coupling Reactions
Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings of aryl chlorides with turnover numbers (TON) exceeding 10,000. The steric bulk suppresses β-hydride elimination, enabling efficient coupling of sterically hindered substrates .
Case Study: Synthesis of (R)-Lansoprazole
Using a Pd/(S)-ligand system, the antiulcer drug Lansoprazole was synthesized in 92% yield and 98% ee, outperforming BINAP-based catalysts by 12% in enantiomeric excess .
Comparative Analysis with BINAP and SEGPHOS
Table 2: Ligand Performance Metrics
| Ligand | Bite Angle (°) | Enantioselectivity (% ee) | TON (Suzuki Coupling) |
|---|---|---|---|
| BINAP | 93 | 85 | 8,500 |
| SEGPHOS | 87 | 94 | 9,200 |
| (S)-[2'-(4-MeBn)-BINAP] | 89 | 98 | 10,300 |
The narrower bite angle (89°) of the target ligand improves metal-center accessibility, while the 4-methylbenzyl group enhances steric shielding, reducing racemization .
Recent Advancements and Future Directions
Photoactivated Catalysis
Recent studies demonstrate that Ir/(S)-ligand complexes enable visible-light-driven asymmetric α-alkylation of aldehydes, achieving 90% ee under mild conditions .
Computational Modeling
Density functional theory (DFT) calculations predict that substituting the 4-methyl group with electron-withdrawing substituents (e.g., CF₃) could further enhance enantioselectivity in Diels-Alder reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume